2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide
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Description
2-Chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide (CHTBP) is an organic compound with a wide range of potential applications. It is a type of amide and has a molecular formula of C11H10ClNO2S. CHTBP has a wide range of applications in the fields of medicine, chemistry, and other scientific research. It has been used in various laboratory experiments and has been studied for its potential therapeutic effects.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The indole nucleus, present in this compound, has been a valuable scaffold for designing synthetic drug molecules. Researchers have explored its potential as a lead compound for developing novel drugs. The compound’s interactions with receptors and its affinity for specific targets could pave the way for therapeutic applications .
Boron Reagents in Suzuki–Miyaura Coupling
The compound’s boron-containing functional group could be utilized in Suzuki–Miyaura coupling reactions. This versatile synthetic method allows for the construction of complex organic molecules. The mild reaction conditions and functional group tolerance of this coupling make it widely applicable in organic synthesis .
Dihydrothiophene Derivatives
In recent studies, dihydrothiophene derivatives have demonstrated distinct regioselectivities under different conditions. For instance, in basic media, they form 2-arylamino-5-hydrazono-thiophene-3 carboxylates, while in acidic environments, they yield 5-(arylamino)thiophene-2,4-dicarboxylates. These findings open up avenues for designing novel derivatives with specific properties .
properties
IUPAC Name |
2-chloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-14(18,12-7-4-8-19-12)9-16-13(17)10-5-2-3-6-11(10)15/h2-8,18H,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCYPPFZZWSTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1Cl)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide |
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